molecular formula C11H17NO3 B3030371 Methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate CAS No. 893750-50-0

Methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate

Cat. No. B3030371
CAS RN: 893750-50-0
M. Wt: 211.26
InChI Key: ADAOBNKEPJFMRJ-UHFFFAOYSA-N
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Description

Methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate, also known as MOC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidine carboxylates and has a unique molecular structure that makes it a promising candidate for various research studies.

Scientific Research Applications

Analgesic Effects

1-Substituted 5-oxopyrrolidine-3-carboxylic acids, which include Methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate, have been synthesized and found to possess analgesic effects . The strength of these effects varies, but it has been noted that compounds with an aromatic or heterocyclic radical in the 1-position tend to have slightly greater analgesic activity .

Antihypoxic Effects

In addition to their analgesic properties, these 1-substituted 5-oxopyrrolidine-3-carboxylic acids also exhibit antihypoxic effects . This means they can potentially be used in treatments where reducing hypoxia (a deficiency in the amount of oxygen reaching the tissues) is beneficial .

Potential GABA-Receptor Antagonists

Results of a PASS-prediction suggested that compounds of this class were potential GABA-receptor antagonists . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Histamine-N-Methyl Transferase Inhibitors

These compounds are also predicted to be histamine-N-methyl transferase inhibitors . This suggests potential applications in the treatment of conditions related to histamine, such as allergic reactions .

Benzodiazepine Receptor Antagonists

The compounds are also predicted to be benzodiazepine receptor antagonists . This suggests potential applications in the treatment of conditions such as anxiety, insomnia, and seizures .

Pharmacological Activity

As a result of the above properties, these compounds exhibit a range of pharmacological activities, including arrhythmogenic, antiepileptic, and anxiolytic effects . This makes them of interest in the development of new treatments for a variety of conditions .

Antioxidant Activity

Some derivatives of 5-oxopyrrolidine-3-carboxylic acids have been found to possess antioxidant activity . Antioxidants are compounds that inhibit oxidation, a chemical reaction that can produce free radicals, thereby leading to chain reactions that may damage the cells of organisms .

Synthesis of New Biologically Active Compounds

The relatively simple method for preparing these compounds, along with their interesting biological properties, makes them useful in the synthesis of new biologically active compounds . This opens up a wide range of possibilities for future research and drug development .

Mechanism of Action

The mechanism of action of Methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate is not explicitly mentioned in the search results. Understanding the mechanism of action can provide insights into how the compound interacts with other substances and its potential applications .

properties

IUPAC Name

methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-15-11(14)8-6-10(13)12(7-8)9-4-2-3-5-9/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAOBNKEPJFMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678928
Record name Methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate

CAS RN

893750-50-0
Record name Methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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